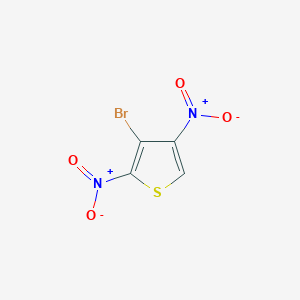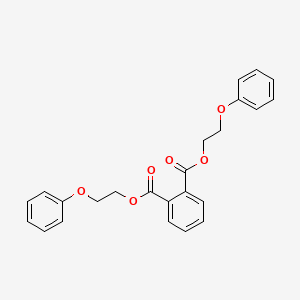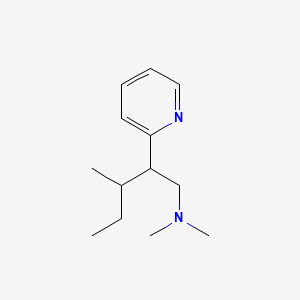![molecular formula C14H10Cl5N B14678133 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline CAS No. 38766-63-1](/img/structure/B14678133.png)
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is an organic compound with significant applications in various fields. It is characterized by its complex structure, which includes multiple chlorine atoms and aromatic rings. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline typically involves the reaction of aniline with 4-chlorobenzyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves multiple steps, including chlorination and nucleophilic substitution, to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines. These products have diverse applications in chemical synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicofol: A similar compound with a trichloromethyl group and chlorinated aromatic rings.
DDT: Another related compound known for its insecticidal properties.
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is unique due to its specific substitution pattern and reactivity. Unlike dicofol and DDT, this compound has distinct applications in scientific research and industrial processes, making it a valuable substance in various fields.
Eigenschaften
CAS-Nummer |
38766-63-1 |
|---|---|
Molekularformel |
C14H10Cl5N |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline |
InChI |
InChI=1S/C14H10Cl5N/c15-10-3-1-9(2-4-10)13(14(17,18)19)20-12-7-5-11(16)6-8-12/h1-8,13,20H |
InChI-Schlüssel |
PGRFFFRBQWBQBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


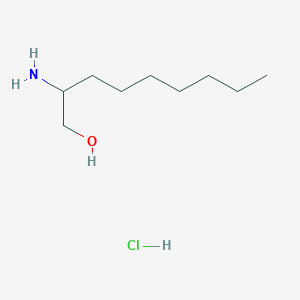
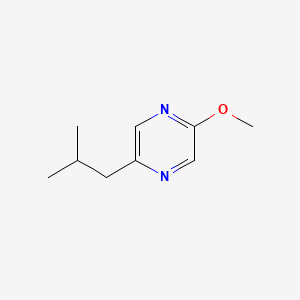
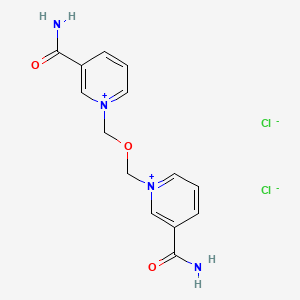
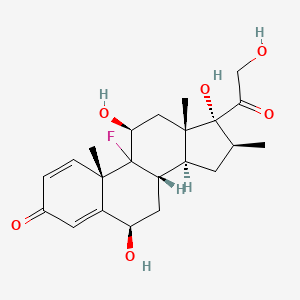
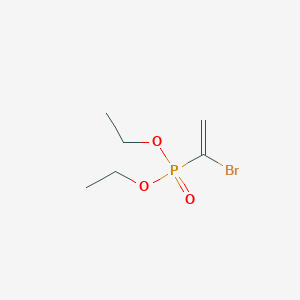

![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
